lithium(1+)ion5-cyclopropylpyridine-2-sulfinate
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Overview
Description
Lithium(1+)ion5-cyclopropylpyridine-2-sulfinate is a chemical compound with the molecular formula C8H8LiNO2S and a molecular weight of 189.1606 g/mol . This compound is known for its unique structure, which includes a lithium ion, a cyclopropyl group, and a pyridine ring with a sulfinate group attached. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion5-cyclopropylpyridine-2-sulfinate typically involves the reaction of 5-cyclopropylpyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in the reaction include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reaction Time: The reaction time can vary depending on the specific conditions but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow reactors may be used.
Purification Steps: After the reaction, the product is purified using techniques such as crystallization, filtration, and chromatography to remove impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion5-cyclopropylpyridine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Electrophiles: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfonate derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Lithium(1+)ion5-cyclopropylpyridine-2-sulfinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+)ion5-cyclopropylpyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Ion Channels: Influence ion channel function, impacting cellular ion homeostasis.
Comparison with Similar Compounds
Lithium(1+)ion5-cyclopropylpyridine-2-sulfinate can be compared with other similar compounds, such as:
Lithium Pyridine-2-sulfinate: Lacks the cyclopropyl group, which may affect its chemical properties and reactivity.
Cyclopropylpyridine-2-sulfinate: Does not contain the lithium ion, which may influence its solubility and biological activity.
The presence of the lithium ion and the cyclopropyl group in this compound makes it unique and may confer specific advantages in its applications.
Properties
IUPAC Name |
lithium;5-cyclopropylpyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.Li/c10-12(11)8-4-3-7(5-9-8)6-1-2-6;/h3-6H,1-2H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNVXOEDQJIKE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=CN=C(C=C2)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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